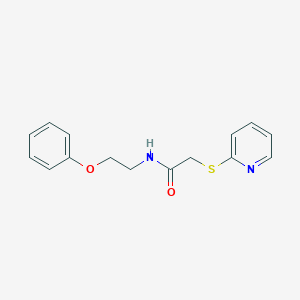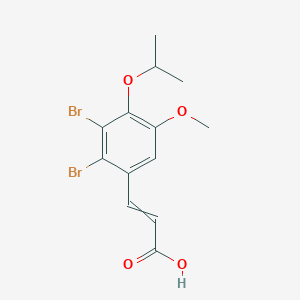![molecular formula C23H31N5O2S B12461486 4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B12461486.png)
4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique tetracyclic structure
Métodos De Preparación
The synthesis of 4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Tetracyclic Core: The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using a combination of condensation and cycloaddition reactions under controlled conditions.
Functional Group Introduction: Subsequent steps involve the introduction of the morpholine, thia, and oxa groups through nucleophilic substitution and addition reactions. These steps require specific reagents and catalysts to ensure high yield and selectivity.
Final Assembly: The final step involves the coupling of the pentyl group to the core structure, typically through a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure scalability, cost-effectiveness, and environmental sustainability.
Análisis De Reacciones Químicas
4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thia and morpholine groups, leading to the formation of sulfoxides and N-oxides, respectively.
Reduction: Reduction reactions can target the oxa and thia groups, converting them into alcohols and thiols.
Addition: The compound can participate in addition reactions, particularly at the double bonds within the tetracyclic core.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Aplicaciones Científicas De Investigación
4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has a wide range of scientific research applications:
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Its potential biological activity, including antimicrobial and anticancer properties, makes it a candidate for drug discovery and development.
Medicine: The compound’s ability to interact with specific molecular targets could lead to the development of new therapeutic agents for various diseases.
Industry: Its chemical stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Compared to other similar compounds, 4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine stands out due to its unique tetracyclic structure and the presence of multiple functional groups. Similar compounds include:
- 4,4-dimethyl-8-(4-morpholinyl)-N-prop-2-enyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
- 4,4-dimethyl-8-(4-morpholinyl)-N,N-dipropyl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
Propiedades
Fórmula molecular |
C23H31N5O2S |
|---|---|
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
4,4-dimethyl-8-morpholin-4-yl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C23H31N5O2S/c1-4-5-6-7-24-20-19-18(25-14-26-20)17-15-12-23(2,3)30-13-16(15)21(27-22(17)31-19)28-8-10-29-11-9-28/h14H,4-13H2,1-3H3,(H,24,25,26) |
Clave InChI |
HHBXXJRWUPHXBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)N5CCOCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate](/img/structure/B12461405.png)

![N-[4-(4-methyl-5-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12461411.png)
![2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide](/img/structure/B12461420.png)
![N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12461427.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydrazinyl-4-oxobutanamide](/img/structure/B12461429.png)
![2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-cyclohexylbenzamide](/img/structure/B12461432.png)
![Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12461433.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanamide](/img/structure/B12461437.png)

![5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B12461445.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylglycinamide](/img/structure/B12461451.png)

![N-[(4-hydroxyphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B12461472.png)
